molecular formula C9H6BrN7 B14695054 (4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine CAS No. 30101-71-4

(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine

Cat. No.: B14695054
CAS No.: 30101-71-4
M. Wt: 292.10 g/mol
InChI Key: UHKMRQDMIBJMAZ-UHFFFAOYSA-N
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Description

(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzotriazine moiety. The presence of a bromine atom and an imino group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,3-benzotriazine with bromine in the presence of a suitable base. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction efficiency, yield, and scalability .

Chemical Reactions Analysis

Types of Reactions

(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce nitro derivatives .

Scientific Research Applications

(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of (4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine is unique due to its fused triazine-benzotriazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

30101-71-4

Molecular Formula

C9H6BrN7

Molecular Weight

292.10 g/mol

IUPAC Name

10-bromo-4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine

InChI

InChI=1S/C9H6BrN7/c10-4-1-2-6-5(3-4)7-13-8(11)14-9(12)17(7)16-15-6/h1-3H,(H3,11,12,14)

InChI Key

UHKMRQDMIBJMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=NC(=NC(=N)N3N=N2)N

Origin of Product

United States

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